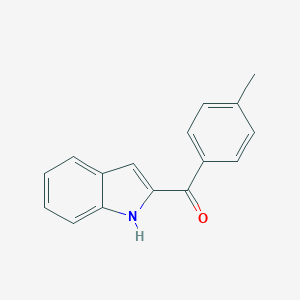

1H-indol-2-yl-(4-methylphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1026-21-7 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1H-indol-2-yl-(4-methylphenyl)methanone |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 |

InChI Key |

ABJJWHBJUVWQEX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1h Indol 2 Yl 4 Methylphenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1H-indol-2-yl-(4-methylphenyl)methanone, ¹H NMR, ¹³C NMR, and multidimensional techniques are employed for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the protons of the indole (B1671886) ring, the 4-methylphenyl (p-tolyl) group, and the indole N-H. The spectrum would exhibit a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, corresponding to the acidic N-H proton of the indole ring.

The protons of the p-tolyl group are expected to appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group would be more deshielded and appear further downfield compared to the protons meta to the carbonyl. Each signal would integrate to two protons and they would exhibit a characteristic ortho-coupling constant (J ≈ 8 Hz). A sharp singlet, integrating to three protons, would be observed in the upfield region (around δ 2.4 ppm) for the methyl (CH₃) group.

The protons on the indole moiety would also resonate in the aromatic region. The H3 proton is expected to appear as a singlet or a narrow doublet around δ 7.0 ppm. The four protons of the fused benzene (B151609) ring (H4, H5, H6, H7) would present as a more complex set of multiplets between δ 7.1 and δ 7.8 ppm due to their spin-spin coupling interactions.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | >10.0 | Broad Singlet | - | 1H |

| H-2' / H-6' (Tolyl) | 7.8 - 8.0 | Doublet | ~8.0 | 2H |

| H-4 / H-7 (Indole) | 7.6 - 7.8 | Multiplet | - | 2H |

| H-3' / H-5' (Tolyl) | 7.2 - 7.4 | Doublet | ~8.0 | 2H |

| H-5 / H-6 (Indole) | 7.1 - 7.3 | Multiplet | - | 2H |

| H-3 (Indole) | ~7.0 | Singlet / Doublet | ~1-2 | 1H |

| -CH₃ (Tolyl) | ~2.4 | Singlet | - | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 16 distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon (C=O) of the methanone (B1245722) bridge, typically resonating in the δ 185-195 ppm range.

The aromatic carbons would appear between δ 110 and 145 ppm. The quaternary carbons of the indole ring (C2, C3a, C7a) and the p-tolyl ring (C1', C4') would generally show weaker intensity compared to the protonated carbons. The C2 carbon of the indole, being attached to the electron-withdrawing carbonyl group, would be significantly deshielded. The methyl carbon of the tolyl group is expected to have a characteristic upfield resonance around δ 21-22 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 185 - 195 |

| C-4' (Tolyl) | 142 - 145 |

| C-7a (Indole) | 137 - 139 |

| C-1' (Tolyl) | 135 - 137 |

| C-2 (Indole) | 133 - 135 |

| C-2' / C-6' (Tolyl) | 129 - 131 |

| C-3' / C-5' (Tolyl) | 128 - 130 |

| C-3a (Indole) | 127 - 129 |

| C-4 / C-5 / C-6 | 120 - 126 |

| C-7 (Indole) | 112 - 114 |

| C-3 (Indole) | 108 - 110 |

| -CH₃ (Tolyl) | 21 - 22 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. Key correlations would be observed between the ortho- and meta-protons of the p-tolyl ring and among the H4, H5, H6, and H7 protons of the indole's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each C-H pair, for instance, linking the methyl proton signal at ~δ 2.4 ppm to the methyl carbon signal at ~δ 21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing the molecular fragments together. Expected key correlations would include the H3 proton of the indole to the carbonyl carbon (C=O) and the C2 and C3a carbons. Similarly, the tolyl protons (H-2'/H-6') would show a strong correlation to the carbonyl carbon, confirming the connection between the tolyl and methanone groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Absorption Bands

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands. A sharp, strong absorption band between 1640 and 1670 cm⁻¹ is expected for the C=O stretching vibration of the aryl ketone, a defining feature of the molecule. orientjchem.orgresearchgate.net The N-H stretching vibration of the indole ring would give rise to a distinct band, typically in the range of 3300-3400 cm⁻¹. orientjchem.orgresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain multiple bands corresponding to the C=C stretching vibrations within the aromatic rings.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2970 | Medium-Weak |

| C=O Stretch (Ketone) | 1640 - 1670 | Strong, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₆H₁₃NO), the calculated molecular weight is approximately 235.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 235.

The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl group. A prominent fragmentation pathway would involve the alpha-cleavage to form a stable p-tolyl acylium ion at m/z 119 (from [CH₃C₆H₄CO]⁺) or an indol-2-yl acylium ion. The loss of the p-tolyl group ([M - C₇H₇]⁺) would result in a fragment at m/z 144. Conversely, the loss of the indole ring would also be a possible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 235 | [C₁₆H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [C₉H₆NO]⁺ | [M - C₇H₇]⁺ (Loss of tolyl radical) |

| 119 | [C₈H₇O]⁺ | [M - C₈H₆N]⁺ (Formation of p-tolyl acylium ion) |

| 116 | [C₈H₆N]⁺ | Loss of p-tolylcarbonyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

X-ray Diffraction (XRD) and Single Crystal Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available in the searched literature, a hypothetical analysis would provide invaluable structural information.

An XRD study would determine the exact bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the indole ring system and the dihedral angle between the indole ring and the p-tolyl ring, which would be influenced by steric hindrance around the central carbonyl group. nih.govnih.gov

Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding involving the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, which could lead to the formation of chains or dimeric structures in the solid state. nih.govresearchgate.net Pi-pi stacking interactions between the aromatic rings of adjacent molecules might also play a significant role in stabilizing the crystal structure.

Detailed Analysis of Molecular Conformation and Torsional Angles

The molecular conformation of indol-2-yl methanones is largely dictated by the spatial orientation of the indole and phenyl rings relative to the central carbonyl bridge. While the crystal structure for this compound is not directly available, analysis of analogous compounds provides a robust framework for understanding its likely structural features.

The torsional angles involving the carbonyl linker are key in defining the orientation of the aromatic rings. These angles are influenced by both steric hindrance between the substituents on the rings and electronic effects. The flexibility of these torsional angles allows the molecule to adopt various conformations in different environments.

| Compound | Dihedral Angle (Indole-Phenyl) | Reference |

|---|---|---|

| (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone | 59.30° | nih.gov |

| Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone (Molecule A) | 73.4° | researchgate.net |

| Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone (Molecule B) | 72.1° | researchgate.net |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of indol-2-yl methanone derivatives is governed by a variety of non-covalent interactions, which dictate the crystal packing. Hydrogen bonding and π-stacking interactions are particularly significant in the formation of supramolecular assemblies.

In many indole derivatives, the N-H group of the indole ring is a potent hydrogen bond donor. This can lead to the formation of N–H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule, creating chains or dimeric motifs. For instance, in (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, molecules are linked through N–H···O hydrogen bonds. researchgate.net

Weak intermolecular C—H···O and C—H···π interactions are also prevalent and play a crucial role in stabilizing the crystal lattice. In the crystal structure of (4-bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, molecules are connected by C—H···O hydrogen bonds, forming chains that are further linked by C—H···π interactions into layers. nih.gov Similarly, in N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions are observed. nih.gov

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| N–H···O Hydrogen Bond | Interaction between the indole N-H and a carbonyl oxygen. | (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone | researchgate.net |

| C—H···O Hydrogen Bond | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone | nih.gov |

| C—H···π Interaction | Interaction between a C-H bond and a π-system. | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | nih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | researchgate.net |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule's chromophoric system. A chromophore is the part of a molecule responsible for its color, where the energy difference between two different molecular orbitals falls within the range of the visible spectrum.

The primary chromophore in this compound is the indol-2-yl methanone moiety. This system comprises the indole nucleus, which is an aromatic heterocycle, conjugated with the carbonyl group and the 4-methylphenyl ring. The extended π-conjugation across this framework is responsible for the characteristic UV-Vis absorption bands.

The electronic transitions are typically of the π → π* and n → π* type. The intense absorption bands are generally attributed to π → π* transitions within the conjugated system. For indole itself, characteristic absorption bands are observed that are sensitive to substitution. The presence of the carbonyl group and the 4-methylphenyl ring extends the conjugation, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole.

| Transition Type | Associated Chromophore Moiety | Expected Wavelength Region |

|---|---|---|

| π → π | Indole ring and conjugated π-system | UV-A / Near UV |

| π → π | Carbonyl group conjugated with aromatic rings | UV-A / Visible |

| n → π* | Carbonyl group lone pair | Visible (typically weak) |

Chemical Reactivity and Advanced Derivatization Strategies for 1h Indol 2 Yl 4 Methylphenyl Methanone

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Phenyl Moieties

The indole ring is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the pyrrole (B145914) portion of the heterocycle. For indole itself, electrophilic substitution occurs preferentially at the C3 position, which is significantly more reactive than benzene (B151609). youtube.comorientjchem.org However, in 1H-indol-2-yl-(4-methylphenyl)methanone, the presence of the electron-withdrawing aroyl group at the C2 position deactivates the pyrrole ring, particularly the C3 position, towards electrophiles. Despite this deactivation, the C3 position remains the most probable site for electrophilic substitution due to the strong directing effect of the indole nitrogen. youtube.com Should the C3 position be blocked, or under conditions of exhaustive substitution, electrophilic attack may occur on the benzene portion of the indole nucleus, typically at the C5 position. youtube.com

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine at the C3 position.

Nitration: Addition of a nitro group, a key functional handle for further transformations.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: While challenging due to the deactivating effect of the 2-aroyl group, these reactions can introduce new carbon-carbon bonds.

The p-tolyl group, being a substituted benzene ring, can also undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. Since the para position is already substituted as part of the methanone (B1245722) linkage, electrophilic attack will be directed to the ortho positions (C2' and C6') relative to the methyl group.

| Reaction Type | Reagent | Expected Major Product on Indole Moiety | Expected Major Product on Phenyl Moiety |

| Bromination | Br₂/CH₃COOH | 3-Bromo-1H-indol-2-yl-(4-methylphenyl)methanone | 1H-indol-2-yl-(3-bromo-4-methylphenyl)methanone |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1H-indol-2-yl-(4-methylphenyl)methanone | 1H-indol-2-yl-(4-methyl-3-nitrophenyl)methanone |

| Acylation | RCOCl/AlCl₃ | 3-Acyl-1H-indol-2-yl-(4-methylphenyl)methanone | 1H-indol-2-yl-(3-acyl-4-methylphenyl)methanone |

Nucleophilic Reactions at the Methanone Carbonyl Center

The carbonyl carbon of the methanone group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to a wide array of chemical transformations that modify the ketone functionality.

Key nucleophilic reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. This provides a direct route to introduce a new alkyl, aryl, or vinyl group.

Hydride Reduction: As detailed in the subsequent section, nucleophilic addition of a hydride ion (from reagents like NaBH₄ or LiAlH₄) leads to the corresponding secondary alcohol.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) can convert the carbonyl group into an alkene, allowing for the synthesis of various vinyl-substituted indoles.

Formation of Imines and Related Derivatives: Condensation with primary amines (R-NH₂) yields imines (Schiff bases). Reactions with hydroxylamine (B1172632), hydrazine (B178648), and semicarbazide (B1199961) produce oximes, hydrazones, and semicarbazones, respectively. These derivatives are often crystalline solids useful for characterization and can also serve as intermediates for further synthesis.

Reduction and Oxidation Pathways of the Methanone Functional Group

The methanone bridge and the indole nucleus of this compound can undergo a variety of reduction and oxidation reactions, providing pathways to diverse molecular structures.

Reduction: The carbonyl group of the methanone is readily reduced to a secondary alcohol, (1H-indol-2-yl)(4-methylphenyl)methanol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions, such as a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, can completely remove the carbonyl oxygen to yield the corresponding methylene-bridged compound, 2-(4-methylbenzyl)-1H-indole.

Oxidation: The indole ring itself is susceptible to oxidation. researchgate.net The oxidation of 2-arylindoles can lead to various products, including 2-oxindoles or ring-opened products like N-benzoyl anthranilic acid and 2-arylbenzoxazinone derivatives, depending on the oxidant and reaction conditions. researchgate.net Biocatalytic methods using flavin-dependent monooxygenases have been developed for the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines, which are valuable synthetic intermediates. nih.govnih.gov The methylene (B1212753) group in the reduced product, 2-(4-methylbenzyl)-1H-indole, can be re-oxidized back to the ketone using reagents like chromium trioxide in pyridine (B92270) (Sarett reagent). tandfonline.com

| Transformation | Reagent(s) | Product |

| Carbonyl Reduction to Alcohol | NaBH₄ or LiAlH₄ | (1H-indol-2-yl)(4-methylphenyl)methanol |

| Carbonyl Reduction to Methylene | Zn(Hg), HCl or H₂NNH₂, KOH | 2-(4-methylbenzyl)-1H-indole |

| Indole Ring Oxidation | m-CPBA or NBS | 2-Oxindole derivatives |

| Biocatalytic Oxidation | Flavin-dependent monooxygenases | 3-Hydroxyindolenine derivatives |

Selective Functionalization at the Indole Nitrogen (N-H) Atom

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for functionalization through various reactions. While the nucleophilicity of the indole nitrogen is somewhat diminished, N-alkylation and N-acylation are common and important transformations. nih.gov These reactions are typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen, forming a more nucleophilic indolide anion.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group onto the nitrogen. This modification can be used to protect the N-H group, modulate the electronic properties of the indole ring, or introduce functional groups for further reactions. researchgate.netfrontiersin.orgnih.govmdpi.com

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acylindoles. The resulting acyl group is a strong electron-withdrawing group that significantly alters the reactivity of the indole ring.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated indoles, which are useful as protecting groups and can influence the regioselectivity of subsequent reactions.

Michael Addition: The indolide anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Transition Metal-Catalyzed C-H Functionalization of the Indole Scaffold

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of functional groups onto the indole scaffold, offering high atom economy and novel bond constructions. bohrium.comrsc.orgresearchgate.net Palladium, rhodium, and ruthenium catalysts are commonly employed for these transformations. researchgate.netnih.gov

For this compound, the carbonyl group at the C2 position can act as a directing group, facilitating C-H activation at specific positions. While the inherent reactivity of indole favors functionalization at C2 and C3, directing groups can override this preference to enable reactions at less accessible positions of the carbocyclic ring, such as C4 and C7. nih.govresearchgate.netnih.gov

Key C-H functionalization reactions include:

C-H Arylation and Alkenylation: Palladium-catalyzed coupling reactions with aryl or vinyl halides/triflates can forge new C-C bonds at various positions on the indole ring. nih.govnih.gov

C-H Acylation and Alkylation: These reactions introduce acyl or alkyl groups directly onto the indole framework.

C-H Sulfonylation: Direct introduction of a sulfonyl group can be achieved, for example, through a palladium-catalyzed three-component reaction. acs.org

The specific regioselectivity of these reactions is highly dependent on the choice of metal catalyst, ligand, directing group, and reaction conditions. nih.gov

Cascade and Domino Reactions Utilizing this compound Frameworks

The structural features of this compound and its derivatives make them excellent substrates for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgiitj.ac.in These processes are highly efficient for rapidly building molecular complexity.

Potential cascade reactions involving this framework could include:

Palladium-Catalyzed Annulation: Derivatives of the title compound could undergo intramolecular Heck reactions followed by further cyclizations to build fused ring systems. mdpi.comencyclopedia.pub

Radical Cyclizations: Radical addition to an appropriately functionalized derivative could initiate a cascade of cyclization events to form polycyclic structures. researchgate.net

Aza-Prins and Related Cyclizations: Derivatives containing suitably positioned nucleophiles and electrophiles can undergo acid-catalyzed cascade reactions to form complex polycyclic indolines. nih.gov

For instance, a derivative with an alkenyl chain attached to the indole nitrogen could undergo a palladium-catalyzed intramolecular alkenylation, leading to the formation of a new fused ring. beilstein-journals.org

Synthesis of Polycyclic Systems and Fused Heterocycles from Derivatives

Derivatives of this compound serve as versatile building blocks for the synthesis of more complex polycyclic and fused heterocyclic systems. nih.govsemanticscholar.orgnih.govbeilstein-journals.org Intramolecular cyclization reactions are a key strategy in this regard. nih.govnih.govmetu.edu.tr

Examples of synthetic strategies include:

Fischer Indole Synthesis: While the title compound is an indole itself, its derivatives can be further elaborated. For example, a derivative containing a second ketone moiety could undergo a second Fischer indole synthesis to create a bis-indole system. orientjchem.orgresearchgate.net

Pictet-Spengler Reaction: N-alkylated derivatives bearing an ethylamine (B1201723) side chain can undergo this acid-catalyzed cyclization with an aldehyde or ketone to form tetracyclic β-carboline structures.

Diels-Alder Reactions: Derivatives containing a diene or dienophile functionality can participate in [4+2] cycloadditions to construct new six-membered rings, leading to complex polycyclic indole alkaloids. beilstein-journals.org

Multicomponent Reactions: The indole nucleus can participate in multicomponent reactions to assemble fused heterocyclic systems in a single step. semanticscholar.orgnih.gov

By strategically introducing functional groups through the reactions described in the preceding sections, a wide array of fused systems, such as indolo[2,3-a]carbazoles, β-carbolines, and other complex nitrogen-containing polycycles, can be accessed.

Mechanistic Studies of Reactions Involving 1h Indol 2 Yl 4 Methylphenyl Methanone

Elucidation of Reaction Pathways for Indole (B1671886) Formation

The formation of the indole nucleus in 1H-indol-2-yl-(4-methylphenyl)methanone is most commonly achieved through the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone precursor. The generally accepted mechanism for this transformation involves several key steps:

Phenylhydrazone Formation : The initial step is the condensation reaction between phenylhydrazine (B124118) and an appropriate ketone, in this case, a derivative of 1-(4-methylphenyl)ethanone, to form a phenylhydrazone. This reaction is typically reversible and is driven to completion by the removal of water.

Tautomerization to Ene-hydrazine : Under acidic conditions, the phenylhydrazone undergoes tautomerization to form the more reactive ene-hydrazine intermediate. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The protonated ene-hydrazine then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step in the synthesis. wikipedia.orgstackexchange.com This concerted pericyclic reaction results in the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond, leading to a di-imine intermediate. wikipedia.orgorganic-chemistry.org

Rearomatization and Cyclization : The di-imine intermediate subsequently rearomatizes to form a more stable aniline (B41778) derivative. The amino group of this intermediate then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

Elimination of Ammonia (B1221849) : The final step involves the elimination of a molecule of ammonia from the cyclic intermediate, driven by the formation of the stable, aromatic indole ring. wikipedia.org

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can influence the reaction rate and selectivity. wikipedia.org With unsymmetrical ketones, the regioselectivity of the cyclization is a critical factor, and it can be influenced by the steric and electronic properties of the substituents on the ketone and the phenylhydrazine, as well as the reaction conditions. organic-chemistry.orgtestbook.com

Table 1: Key Steps in the Fischer Indole Synthesis

| Step | Description | Intermediate |

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine |

| 3 | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Di-imine |

| 4 | Rearomatization and Cyclization | Aminoacetal |

| 5 | Elimination | Indole |

Investigation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals, particularly palladium, play a significant role in modern indole synthesis and the functionalization of indole derivatives. While the classical Fischer indole synthesis is acid-catalyzed, palladium-catalyzed methods offer alternative pathways with different substrate scopes and milder reaction conditions.

One notable example is the Buchwald modification of the Fischer indole synthesis , which involves the palladium-catalyzed cross-coupling of aryl bromides or triflates with hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis. The catalytic cycle for this type of transformation typically involves the following elementary steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Ligand Exchange/Coordination : The hydrazone coordinates to the palladium center.

Deprotonation/Transmetalation : A base facilitates the deprotonation of the hydrazone, leading to the formation of a palladium-amido complex.

Reductive Elimination : The aryl group and the hydrazone nitrogen are reductively eliminated from the palladium center, forming the N-arylhydrazone and regenerating the Pd(0) catalyst.

Another relevant palladium-catalyzed reaction is the Larock indole synthesis , which involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org Although not a direct synthesis of this compound, the principles of the catalytic cycle are applicable to related indole formations. The cycle includes:

Oxidative Addition of the o-iodoaniline to Pd(0).

Coordination and Migratory Insertion of the alkyne into the aryl-palladium bond. wikipedia.org

Intramolecular Aminopalladation , where the nitrogen atom attacks the palladium-bound alkene to form a six-membered palladacycle. wikipedia.org

Reductive Elimination to form the indole ring and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Palladium Oxidation State |

| Oxidative Addition | Catalyst inserts into the Ar-X bond | 0 → II |

| Transmetalation/Ligand Exchange | Substrate coordinates and displaces a ligand | II |

| Reductive Elimination | Product is formed and released | II → 0 |

Role of Intermediates in Complex Reaction Sequences

In the Fischer indole synthesis , the key intermediates include:

Phenylhydrazone : The initial condensation product, which can often be isolated.

Ene-hydrazine : A crucial tautomeric form that undergoes the sigmatropic rearrangement. Its formation is often the rate-limiting step.

Di-imine : The product of the wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Aminoacetal (or aminal) : Formed upon intramolecular cyclization before the final elimination step. wikipedia.org

In palladium-catalyzed reactions , the intermediates are organometallic species that are typically highly reactive and are not observed directly under normal reaction conditions. These include:

Pd(II)-aryl complexes : Formed after oxidative addition.

Palladacycles : Cyclic organopalladium intermediates formed during intramolecular cyclization steps, such as in the Larock synthesis.

The stability and reactivity of these intermediates can be influenced by various factors, including the electronic nature of the substituents, the choice of ligands on the metal catalyst, and the solvent. For instance, in the Fischer indole synthesis, the presence of electron-withdrawing or electron-donating groups on the phenylhydrazine or the ketone can affect the stability of the ene-hydrazine and the transition state energy of the sigmatropic rearrangement.

Kinetic and Thermodynamic Considerations of Reaction Mechanisms

The outcome of chemical reactions, including the formation of this compound, is governed by the interplay of kinetics and thermodynamics.

In the Fischer indole synthesis , the wikipedia.orgwikipedia.org-sigmatropic rearrangement is generally considered to be the rate-determining step and is irreversible. stackexchange.com The reaction is therefore typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible products. libretexts.orgjackwestin.com When an unsymmetrical ketone is used, two different ene-hydrazines can be formed, leading to two potential indole regioisomers. The preferred product is the one that is formed via the lower energy transition state. This can be influenced by steric hindrance and the electronic stabilization of the developing double bond in the ene-hydrazine intermediate.

The concepts of kinetic versus thermodynamic control are also crucial in understanding the selectivity of certain reactions. libretexts.orgjackwestin.comlibretexts.org

Kinetic Control : Favors the product that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. This is often achieved at lower reaction temperatures. libretexts.orgwikipedia.org

Thermodynamic Control : Favors the most stable product, which corresponds to the product with the lowest Gibbs free energy. This is typically achieved at higher temperatures where the reaction is reversible and can reach equilibrium. wikipedia.org

Table 3: Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

| Determining Factor | Rate of reaction | Stability of product |

| Governed by | Activation Energy (Ea) | Gibbs Free Energy (ΔG) |

| Favored Conditions | Lower temperatures, irreversible reactions | Higher temperatures, reversible reactions |

| Product | The one that forms faster | The most stable one |

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable structural information about these transient species.

The detection of the subsequent intermediates like the ene-hydrazine and the di-imine is more challenging due to their low concentration and high reactivity. Advanced spectroscopic techniques, such as in-situ NMR or rapid-injection NMR, may be required to observe these species directly. Isotopic labeling studies have also been instrumental in confirming the proposed mechanism of the Fischer indole synthesis, by tracking the fate of specific atoms throughout the reaction sequence. wikipedia.org

In the context of transition metal-catalyzed reactions, techniques like X-ray crystallography have been used in some cases to characterize stable pre-catalysts or model organometallic intermediates, providing a snapshot of the species involved in the catalytic cycle.

Computational and Theoretical Investigations of 1h Indol 2 Yl 4 Methylphenyl Methanone

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized molecular geometry, electronic properties (such as charge distribution), and chemical reactivity of compounds. For 1H-indol-2-yl-(4-methylphenyl)methanone, a DFT study would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to calculate parameters including bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Furthermore, DFT is utilized to compute reactivity descriptors that provide insight into the molecule's chemical behavior. However, a specific DFT analysis for this compound, including its optimized geometry and electronic properties, is not available in the current body of scientific literature.

Table 1: Hypothetical DFT-Calculated Geometry Parameters for this compound

| Parameter | Predicted Value |

| C-N Bond Length (Indole) | Data not available |

| C=O Bond Length (Methanone) | Data not available |

| Dihedral Angle (Indole-Methanone) | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this specific compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to explore the conformational landscape of a molecule over time, identifying stable and transient shapes (conformers) and understanding its flexibility and dynamic behavior in various environments (e.g., in solution). An MD simulation of this compound would reveal how the orientation of the 4-methylphenyl group relative to the indole (B1671886) ring changes over time and identify the most energetically favorable conformations.

Despite the utility of this technique for understanding molecular behavior, there are no specific published studies that have employed molecular dynamics simulations to explore the conformational landscape of this compound.

Advanced QSAR Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with a specific property, such as biological activity or chemical reactivity. biointerfaceresearch.comnih.govresearchgate.net In advanced QSAR modeling, a dataset of structurally related compounds with known activities is used to develop a mathematical equation that can predict the activity of new, untested compounds. biointerfaceresearch.commdpi.com For a QSAR study to be conducted on this compound, it would need to be part of a larger series of analogous indole derivatives tested for a particular endpoint.

A review of the literature indicates that no QSAR models have been developed that specifically include this compound to establish structure-property correlations.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govalliedacademies.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. A methodological focus on docking this compound would involve preparing the 3D structure of the ligand, defining the binding site of a target receptor, and using a scoring function to rank the potential binding poses based on their predicted interaction energies.

While docking is a common tool for indole derivatives, no studies detailing a specific methodological approach or reporting the results of molecular docking simulations for this compound have been found.

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. malayajournal.orgacadpubl.eu From these energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to further quantify the molecule's reactivity.

A specific analysis of the FMOs and the resulting global reactivity descriptors for this compound has not been reported in the scientific literature.

Table 2: Hypothetical FMO and Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this specific compound.

Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic signatures of a molecule. Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis absorption spectra by calculating electronic transition energies. nih.gov Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be employed to predict NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. nih.gov

Although experimental spectroscopic data may exist for the synthesis of this compound, a detailed theoretical prediction and analysis of the spectroscopic signatures for this compound are not available in published research.

Advanced Applications of 1h Indol 2 Yl 4 Methylphenyl Methanone in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of 1H-indol-2-yl-(4-methylphenyl)methanone makes it a valuable building block for synthesizing more complex molecular architectures. The indole (B1671886) core is a privileged scaffold in numerous natural products and biologically active compounds. The presence of the carbonyl linker provides a handle for a variety of chemical reactions, including reductions, additions, and condensations, allowing for the extension of the molecular framework.

For instance, the carbonyl group can be reduced to a methylene (B1212753) group to connect the indole and 4-methylphenyl rings via a flexible CH₂ linker, or it can be converted to a hydroxyl group, introducing a chiral center and further opportunities for functionalization. The indole nitrogen can be alkylated or arylated to introduce additional diversity. These transformations would yield complex molecules with potential applications in drug discovery, as the resulting structures could interact with various biological targets.

Role in the Construction of Diverse Heterocyclic Systems

2-Acylindoles are well-established precursors for the synthesis of a wide array of fused heterocyclic systems. The carbonyl group, in conjunction with the adjacent indole NH and C3 positions, forms a reactive triad (B1167595) that can participate in cyclization and condensation reactions.

Examples of Potential Heterocyclic Systems from 2-Aroylindoles:

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| Hydrazine (B178648) derivatives | Pyrazolo[3,4-b]indoles | Condensation/Cyclization |

| Hydroxylamine (B1172632) | Isoxazolo[3,4-b]indoles | Condensation/Cyclization |

| Amidines/Guanidine | Pyrimido[4,5-b]indoles | Condensation/Cyclization |

| Malononitrile/Ethyl cyanoacetate | Pyrido[2,3-b]indoles | Michael Addition/Cyclization |

By reacting this compound with various bifunctional nucleophiles, it is possible to construct fused ring systems of significant interest in medicinal chemistry. For example, reaction with hydrazine could lead to the formation of pyrazole-fused indoles, while reaction with hydroxylamine could yield isoxazole-fused analogues. These fused systems are often explored for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

Contributions to the Development of Novel Functional Materials and Chemical Reagents

The indole moiety is known for its unique electronic and photophysical properties, making it a component of interest in materials science. Indole derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components of organic conductors.

The extended π-conjugated system of this compound, spanning the indole and p-tolyl rings, suggests potential for interesting photophysical behavior. Chemical modification of this scaffold could lead to the development of novel functional materials. For example, polymerization through functional handles introduced on either aromatic ring could yield conductive polymers. Furthermore, its ability to coordinate with metal ions through the carbonyl oxygen and indole nitrogen could be exploited in the design of novel catalysts or metal-organic frameworks (MOFs). The compound could also serve as a synthetic precursor to photosensitizers or fluorescent probes, where the electronic properties are tuned by further chemical modification.

Strategic Intermediacy in Multi-Step Synthetic Sequences

In the context of multi-step total synthesis, this compound can serve as a key intermediate. Its synthesis from simpler starting materials, such as indole and 4-methylbenzoyl chloride, is straightforward. Once formed, it provides a stable, yet reactive, platform for subsequent transformations.

For example, in the synthesis of a complex natural product containing a 2-substituted indole core, this methanone (B1245722) could be an early-stage intermediate. The carbonyl group can be used to direct ortho-lithiation on the p-tolyl ring, allowing for the introduction of other substituents. Subsequently, the carbonyl can be transformed or removed as needed to achieve the final target structure. This strategic use allows for the controlled, stepwise construction of complex molecular architectures, where the methanone serves to mask or activate certain positions for reaction at the appropriate stage of the synthesis. The Fischer indole synthesis is a common method for preparing such indole derivatives, often facilitating the generation of potential biologically active compounds in high yields. orientjchem.orgresearchgate.net

Future Directions and Emerging Research Avenues for 1h Indol 2 Yl 4 Methylphenyl Methanone Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 1H-indol-2-yl-(4-methylphenyl)methanone is traditionally performed using batch chemistry. However, the paradigm is shifting towards continuous flow synthesis, which offers numerous advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to indole (B1671886) synthesis has been a subject of considerable interest, with various reports highlighting its potential. For instance, the Fischer indole synthesis, a classical method for preparing indoles, has been successfully adapted to flow conditions, allowing for rapid and high-yielding production of indole derivatives.

The modular nature of flow chemistry setups allows for the sequential combination of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This approach is particularly advantageous for multi-step syntheses of functionalized indoles. The synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been demonstrated in a multistep continuous flow assembly, showcasing the potential for rapid access to complex heterocyclic structures. nih.gov For this compound, a flow-based approach could involve the in-line formation of a key precursor followed by a C2-acylation step. The C-2 acylation of N-pyrimidylindoles using aldehydes as acyl surrogates has been achieved by merging visible-light photoredox catalysis and palladium-catalyzed C-H activation under flow conditions. mdpi.com

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the exploration of the chemical space around this compound. These systems can systematically vary reaction parameters such as temperature, pressure, reagent concentration, and residence time to rapidly optimize reaction conditions. By employing automated synthesizers with pre-packaged reagent cartridges, a library of derivatives could be generated with minimal manual intervention, significantly speeding up the drug discovery and development process.

| Technology | Potential Application to this compound Synthesis | Key Advantages |

| Flow Chemistry | Continuous production, improved heat and mass transfer, safer handling of reactive intermediates. | Enhanced safety, higher yields, improved scalability, process intensification. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid analogue synthesis for structure-activity relationship (SAR) studies. | Increased efficiency, reduced manual labor, rapid optimization, generation of compound libraries. |

| Integrated Flow and Automation | Fully automated, multi-step synthesis from simple starting materials to the final product and its derivatives. | Seamless production, real-time monitoring and control, accelerated discovery cycles. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These powerful computational tools can be leveraged to design novel analogues of this compound with desired biological activities and to predict efficient synthetic routes.

In the realm of compound design, AI algorithms can analyze vast datasets of known bioactive molecules to identify key structural features responsible for their activity. This knowledge can then be used to generate new molecular structures with enhanced potency and selectivity. For instance, AI can be employed in the design of indole-based inhibitors for various therapeutic targets. frontiersin.orgnih.govresearchgate.netnih.gov By building predictive models based on existing data, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of drug discovery.

Machine learning models are also being developed to predict the outcome and optimize the conditions of chemical reactions. For the synthesis of this compound, ML could be used to predict the reactivity of different substituted indoles and acylating agents, guiding the selection of optimal starting materials and catalysts. francis-press.comfrancis-press.com Researchers have used ML algorithms like Random Forest to predict the energy barrier and selectivity of C-H activation reactions of indoles. francis-press.comfrancis-press.com Furthermore, retrosynthesis prediction tools powered by AI can propose novel and efficient synthetic pathways to complex molecules. These tools analyze the target structure and work backward to identify readily available starting materials and a sequence of high-yielding reactions. This approach can uncover non-intuitive synthetic strategies that might be overlooked by human chemists.

| AI/ML Application | Potential Impact on this compound Research |

| De Novo Drug Design | Generation of novel analogues with optimized biological activity, selectivity, and pharmacokinetic properties. |

| Predictive Reactivity Models | Forecasting the outcome of synthetic reactions, enabling the selection of optimal substrates and conditions. cmu.edumit.eduprinceton.edu |

| Retrosynthesis Planning | Identification of efficient and novel synthetic routes, reducing the number of experimental iterations. |

| Structure-Activity Relationship (SAR) Analysis | Elucidation of the relationship between chemical structure and biological activity to guide lead optimization. |

Advancement of Sustainable and Green Chemistry Practices for Large-Scale Production

The principles of green and sustainable chemistry are increasingly important in the chemical industry, particularly for the large-scale production of pharmaceuticals and fine chemicals. The development of environmentally benign synthetic routes for this compound is a crucial area for future research.

One of the key tenets of green chemistry is the use of safer solvents and reaction conditions. The synthesis of diaryl ketones, for example, can be achieved using greener approaches that minimize the use of hazardous reagents and solvents. researchgate.net For the synthesis of indole derivatives, water has been explored as a benign solvent for Friedel-Crafts type reactions. nih.gov The use of solid acid catalysts, which can be easily recovered and reused, also contributes to a more sustainable process. nih.gov

Atom economy is another important principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic C-H activation and functionalization reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials. The direct C2-acylation of indoles is a promising green route to compounds like this compound. researchgate.net Copper-catalyzed decarboxylative acylation of N-free indoles with α-keto acids represents another sustainable approach. rsc.org

The use of mechanochemistry, such as liquid-assisted grinding, can also offer a greener alternative to traditional solvent-based synthesis. This technique has been successfully applied to the copper-catalyzed decarboxylative acylation of indoles, demonstrating its potential for the efficient and solvent-minimized synthesis of 3-acylindoles. rsc.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Safer Solvents | Employing water, supercritical fluids, or bio-based solvents to replace hazardous organic solvents. |

| Catalysis | Utilizing recyclable and non-toxic catalysts, such as solid acids or earth-abundant metals, to improve efficiency and reduce waste. nih.gov |

| Atom Economy | Developing direct C-H functionalization and acylation methods to minimize byproduct formation. researchgate.net |

| Energy Efficiency | Exploring microwave-assisted or mechanochemical synthesis to reduce energy consumption. rsc.org |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials for the synthesis of the indole and aryl moieties. |

Exploration of Unprecedented Reactivities and Novel Catalytic Systems

The rich chemistry of the indole nucleus provides a fertile ground for the discovery of novel reactions and catalytic systems. Future research on this compound could focus on exploring its reactivity in unprecedented transformations, leading to the synthesis of novel molecular architectures.

The C2-position of the indole ring, where the acyl group is attached in the target molecule, is a key site for functionalization. While C2-acylation methods are known, the development of new catalytic systems that offer improved selectivity, broader substrate scope, and milder reaction conditions is an ongoing area of research. The merger of photoredox and transition metal catalysis has emerged as a powerful strategy for C-H functionalization, and its application to the C2-acylation of indoles holds significant promise. researchgate.netrsc.org Palladium-catalyzed direct C2-arylation of free (N-H) indoles has also been developed, which could be adapted for acylation reactions. researchgate.net

Furthermore, the exploration of umpolung reactivity, or the inversion of polarity, at the C2-position of the indole ring could open up new avenues for synthesis. nih.gov This approach would allow the C2-carbon to act as an electrophile, enabling reactions with a different set of nucleophiles and leading to novel C2-functionalized indole derivatives.

The development of novel catalytic systems is central to advancing the synthesis of complex molecules. Iron-catalyzed directed C2-alkylation and alkenylation of indoles have been reported, suggesting the potential for using earth-abundant and less toxic metals in indole functionalization. acs.org The synthesis of indolyl phenyl diketones through a visible-light-promoted Ni-catalyzed intramolecular cyclization/oxidation sequence of ynones also highlights the potential of novel catalytic cycles. acs.org Investigating the application of such systems to the synthesis and further derivatization of this compound could lead to significant breakthroughs.

| Research Avenue | Potential Discoveries for this compound |

| Novel C2-Functionalization | Development of more efficient and selective methods for C2-acylation and other C-C and C-heteroatom bond formations. researchgate.netnih.gov |

| Umpolung Reactivity | Access to new classes of C2-substituted indole derivatives through polarity-inverted reactions. nih.gov |

| Advanced Catalytic Systems | Utilization of photoredox catalysis, earth-abundant metal catalysts, and synergistic catalytic systems for novel transformations. researchgate.netrsc.orgacs.org |

| Domino and Tandem Reactions | One-pot synthesis of complex molecules starting from simple precursors, involving the formation of multiple bonds in a single operation. |

| Late-Stage Functionalization | Modification of the this compound scaffold at a late stage to rapidly generate a diverse range of analogues. |

Q & A

Q. What are the optimal synthetic routes for 1H-indol-2-yl-(4-methylphenyl)methanone, and how can purity be ensured?

The synthesis typically involves Friedel-Crafts acylation or coupling reactions between indole derivatives and substituted benzoyl chlorides. For example, a modified protocol using 1H-indole and 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under inert conditions yields the target compound . Purity is validated via HPLC (>98%) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Recrystallization in ethanol/water mixtures improves crystallinity .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- ¹H NMR : Aromatic protons appear as multiplets between δ 6.8–8.2 ppm, with the indole NH proton as a broad singlet near δ 10.5 ppm.

- ¹³C NMR : The carbonyl (C=O) resonates at ~195 ppm, while the methyl group on the phenyl ring appears at δ 21.5 ppm .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 263.3 [M+H]⁺ .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening includes:

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or tubulin polymerization inhibition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs. For example, in a related indole-methanone derivative, SCXRD revealed a dihedral angle of 48.7° between the indole and phenyl rings, critical for understanding steric effects . Refinement with SHELXL-2018 ensures accuracy (R-factor < 0.05) .

Q. What computational strategies improve the design of derivatives targeting specific proteins (e.g., tubulin)?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tubulin’s colchicine site. For example, indole-methanone derivatives show hydrogen bonding with β-tubulin residues (e.g., Val181, Asn258) .

- QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .

Q. How do SAR studies guide the optimization of pharmacokinetic properties in this compound class?

- Lipophilicity : Introducing polar groups (e.g., -OH, -NH₂) reduces logP values, improving solubility (e.g., logP from 3.5 to 2.1 via 4-hydroxyphenyl substitution) .

- Metabolic stability : Microsomal assays identify vulnerable sites (e.g., indole NH), prompting N-methylation to block oxidation .

Q. What experimental approaches address discrepancies in bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).

- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct binding to purported targets .

- Orthogonal models : Compare results in 2D vs. 3D cell cultures or patient-derived organoids to rule out matrix effects .

Methodological Challenges

Q. How can crystallization conditions be optimized for indole-methanone derivatives with poor solubility?

Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) or additives like ionic liquids to enhance nucleation. For highly insoluble compounds, microseeding or capillary crystallization is effective .

Q. What strategies mitigate off-target effects in cellular assays?

Q. How are in vivo pharmacokinetics and toxicity profiles evaluated for lead compounds?

- ADMET : Rodent studies measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability. For example, a derivative with t₁/₂ = 4.2 h showed 62% oral bioavailability in mice .

- Toxicity : Histopathological analysis of liver/kidney tissues and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.